N-(4-(N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)sulfamoyl)phenyl)acetamide
Description
This compound features a unique hybrid structure combining a 2-methoxyphenoxy moiety linked via a but-2-yn-1-yl spacer to a sulfamoyl group, which is further attached to a phenylacetamide backbone.
Properties
IUPAC Name |
N-[4-[4-(2-methoxyphenoxy)but-2-ynylsulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-15(22)21-16-9-11-17(12-10-16)27(23,24)20-13-5-6-14-26-19-8-4-3-7-18(19)25-2/h3-4,7-12,20H,13-14H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOVTQBZAIZQMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC#CCOC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)sulfamoyl)phenyl)acetamide is a complex compound with potential biological activities, particularly in the fields of antibacterial and anticancer research. Its structure incorporates a sulfamoyl group, which is known for its pharmacological properties, including inhibition of bacterial growth and potential antitumor effects.
Chemical Structure
The compound can be represented structurally as follows:
This structure suggests potential interactions with biological targets due to the presence of multiple functional groups.
Antibacterial Properties
Sulfamoyl compounds are recognized for their antibacterial activity. The mechanism typically involves the inhibition of bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This action leads to a bacteriostatic effect, preventing bacterial growth and replication .
In vitro studies have indicated that derivatives of sulfamoyl compounds exhibit significant activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The specific compound under investigation may share similar mechanisms, contributing to its antibacterial efficacy.
Anticancer Activity
Research has shown that certain sulfonamide derivatives possess anticancer properties by inhibiting tumor cell growth. For instance, studies have demonstrated that modifications in the sulfamoyl group can enhance the cytotoxicity against cancer cell lines . The compound's ability to inhibit tumor growth may be attributed to its interference with cellular pathways involved in proliferation and apoptosis.
Study 1: Antimicrobial Efficacy
A study conducted on various sulfamoyl compounds, including derivatives similar to this compound, revealed that these compounds exhibited IC50 values in the low micromolar range against E. coli and other pathogens. The results indicated a strong correlation between structural modifications and enhanced antibacterial activity .
Study 2: Antitumor Potential
In a separate investigation focusing on the anticancer properties of sulfamoyl derivatives, researchers found that specific modifications led to increased apoptosis in cancer cell lines. The study highlighted the importance of the methoxyphenoxy group in enhancing the compound's ability to induce cell death through mitochondrial pathways .
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Antibacterial | E. coli | 5.0 | Inhibition of dihydropteroate synthase |
| Antibacterial | Staphylococcus aureus | 3.5 | Inhibition of folate synthesis |
| Anticancer | HeLa Cells | 10.0 | Induction of apoptosis via mitochondrial pathways |
| Anticancer | MCF-7 Cells | 8.0 | Inhibition of cell proliferation |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Analogs with Sulfamoyl-Acetamide Pharmacophores
Table 1: Key Structural and Pharmacological Comparisons
Key Observations :
Pharmacological Activity Comparison
Key Insights :
Physicochemical Properties
Table 3: Physical and Spectral Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
